molecular formula C16H15N5O2S B2920286 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide CAS No. 869067-57-2

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide

Cat. No.: B2920286
CAS No.: 869067-57-2
M. Wt: 341.39
InChI Key: BXNAUPAHHPZWCU-UHFFFAOYSA-N
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Description

The compound 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide features a 1,2,4-triazinone core substituted with a methyl group at position 6, an amino group at position 4, and a sulfanyl-acetamide moiety at position 3. The acetamide group is further functionalized with a naphthalen-1-yl substituent, enhancing its aromatic and hydrophobic character. Key structural attributes include:

  • 1,2,4-Triazinone ring: Provides hydrogen-bonding capability via the carbonyl (C=O) and amino (–NH2) groups.
  • Naphthalen-1-yl group: Introduces steric bulk and π-π stacking interactions, which may influence binding to biological targets or solubility .

Properties

IUPAC Name

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-10-15(23)21(17)16(20-19-10)24-9-14(22)18-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9,17H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNAUPAHHPZWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide is a member of the triazine family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H15N5O3SC_{13}H_{15}N_5O_3S with a molecular weight of approximately 321.36 g/mol. The structure features a naphthalene moiety linked to a triazine derivative, which is significant for its biological activity.

Biological Activity Overview

The compound exhibits various biological activities, including:

  • Antimicrobial Activity :
    • Research indicates that compounds with similar structures to this compound demonstrate significant antibacterial and antifungal properties. The presence of the thiazole or triazine rings enhances the antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
  • Antitumor Activity :
    • Several studies report that derivatives of triazine compounds show promising anticancer activity. For instance, compounds with structural similarities have been tested against various cancer cell lines, revealing IC50 values in the low micromolar range (e.g., IC50 = 1.61 ± 1.92 µg/mL for certain analogs) .
  • Anticonvulsant Properties :
    • Some thiazole-integrated compounds have been shown to possess anticonvulsant activity, suggesting potential applications in epilepsy treatment. The structure activity relationship (SAR) studies indicate that modifications at specific positions can enhance efficacy .

The biological mechanisms underlying the activity of this compound include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Interaction with DNA : Some derivatives may interfere with DNA replication or repair mechanisms in cancer cells, leading to increased apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive & Gram-negative bacteria
AntitumorIC50 values in low micromolar range against cancer cell lines
AnticonvulsantDemonstrated anticonvulsant properties in animal models

Case Study: Antitumor Activity

A study evaluated the anticancer potential of various triazine derivatives, including those structurally related to our compound. The results showed that specific modifications could significantly enhance cytotoxicity against human cancer cell lines such as HT29 (colon cancer) and MCF7 (breast cancer). The most active compounds exhibited an IC50 value below 10 µM .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole-containing compounds, which included derivatives similar to our target compound. The results indicated that these compounds had a broad spectrum of activity against both bacterial and fungal strains, outperforming some conventional antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound is compared below with triazinone and triazole-based analogs (Table 1).

Table 1. Structural and Spectroscopic Comparison of Selected Acetamide Derivatives

Compound ID Core Heterocycle R Group (Acetamide) IR C=O (cm⁻¹) Notable Features Molecular Formula
Target Compound 1,2,4-Triazinone Naphthalen-1-yl Not reported Sulfanyl, amino, naphthyl ~C₁₆H₁₄N₅O₂S*
6a () 1,2,3-Triazole Phenyl 1671 OCH₂-naphthalene, triazole C₂₁H₁₈N₄O₂
6m () 1,2,3-Triazole 4-Chlorophenyl 1678 Chlorine substituent C₂₁H₁₈ClN₄O₂
Compound 1,2,4-Triazinone 2-Methoxyphenyl 1671 Methoxy group C₁₃H₁₅N₅O₃S
Compound 1,2,4-Triazinone 4-Isopropylphenyl Not reported Isopropyl group C₁₆H₂₀N₅O₂S

*Estimated based on structural analogy to and .

Key Observations:
  • Triazoles (–3) lack a carbonyl group but feature a rigid triazole ring, favoring π-π interactions .
  • Chlorine (6m) and nitro groups (6b–c, ) introduce electronegativity, altering electronic properties and reactivity . Methoxy and isopropyl groups (–6) modulate solubility and steric hindrance .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy: C=O stretches in triazinones (1671–1682 cm⁻¹) and triazoles (1671–1678 cm⁻¹) indicate similar electronic environments for the acetamide carbonyl . –NH stretches (~3262–3302 cm⁻¹) suggest hydrogen bonding in both classes .
  • NMR Data :
    • Triazole derivatives (e.g., 6b) show distinct aromatic proton signals in the δ 7.20–8.61 ppm range, reflecting the naphthalene and substituted phenyl groups .

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